molecular formula C11H18N4O B7926191 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926191
M. Wt: 222.29 g/mol
InChI Key: BKNLIIXPDOFGCC-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a pyrazinyl-ethyl moiety attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide, isopropylamine, and 2-pyrazinecarboxaldehyde.

    Condensation Reaction: The first step involves the condensation of 2-aminoacetamide with 2-pyrazinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The final step involves the alkylation of the amine with isopropylamine under basic conditions to obtain the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride, phosphorus tribromide, and others under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceutical agents with potential therapeutic properties.

    Biological Studies: It can be employed in biological assays to study its effects on various biological targets and pathways.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in various chemical reactions to explore new synthetic methodologies.

    Industrial Applications: It may find applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propanamide
  • 2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Comparison

Compared to similar compounds, 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibits unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and the presence of the pyrazinyl-ethyl moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its applicability in various research domains.

Biological Activity

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, an isopropyl side chain, and a pyrazine moiety. Its molecular formula is C11H16N4OC_{11}H_{16}N_{4}O, with a molecular weight of approximately 220.27 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition and receptor modulation. It has been suggested that the compound may bind to apoptosis regulatory proteins, inhibiting their function and promoting cell death in cancerous cells. This property is particularly relevant in cancer therapy, where inducing apoptosis in malignant cells is a critical therapeutic strategy.

Anticancer Activity

Research indicates that this compound exhibits selective toxicity towards rapidly proliferating cancer cells. It has been studied for its potential to inhibit apoptosis proteins, which play a crucial role in regulating cell survival. The compound's ability to induce apoptosis suggests its utility in developing targeted cancer therapies.

Case Study:
A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different types of malignancies. The study highlighted the compound's selectivity towards cancer cells compared to normal cells, indicating a favorable safety profile for therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported between 0.22 to 0.25 µg/mL, indicating potent antimicrobial action .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Pseudomonas aeruginosa0.200.23

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Antimicrobial ActivityUnique Features
This compound10 - 20YesSelective apoptosis induction
2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide15 - 25ModerateBroader spectrum but less selective
N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide12 - 22NoCyclopropane moiety enhances stability

Properties

IUPAC Name

2-amino-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNLIIXPDOFGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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